molecular formula C2H4F3N B1214592 2,2,2-Trifluoroethylamine CAS No. 753-90-2

2,2,2-Trifluoroethylamine

Cat. No.: B1214592
CAS No.: 753-90-2
M. Wt: 99.06 g/mol
InChI Key: KIPSRYDSZQRPEA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethylamine (CAS 753-90-2) is a fluorinated primary amine with the chemical formula C₂H₄F₃N and molecular weight 99.06 g/mol. Its structure consists of an ethylamine backbone where all three hydrogen atoms on the terminal carbon are replaced by fluorine atoms, forming a trifluoromethyl (-CF₃) group. This substitution confers unique electronic and steric properties, including enhanced lipophilicity, chemical stability, and reduced basicity compared to non-fluorinated amines .

Preparation Methods

Nucleophilic Substitution Reactions

Ammonolysis of 1,1,1-Trifluoro-2-Chloroethane

The reaction of 1,1,1-trifluoro-2-chloroethane (CF₃CH₂Cl) with ammonia under high-pressure conditions is a widely adopted industrial method. A Chinese patent (CN101973888B) optimized this process using a continuous-flow pipeline reactor with glycerol as a solvent. Key parameters include:

ParameterOptimal ValueImpact on Yield
Ammonia molar ratio8–15:1 (vs. CF₃CH₂Cl)Maximizes conversion
Temperature150–200°CAccelerates kinetics
Pressure2–4 MPaPrevents volatilization
Reaction time20–30 minReduces byproducts

This method achieved a 96.8% yield at 180°C with a 12:1 ammonia ratio, outperforming batch reactors (86.8% yield in 24 hours) . The pipeline reactor’s turbulent flow enhances mixing, while glycerol stabilizes intermediates, minimizing side reactions like Hofmann elimination.

Displacement of Tosylate Esters

Japanese patent JP2008162990A demonstrates the synthesis from 2,2,2-trifluoroethyl p-toluenesulfonate (CF₃CH₂OTs) using aqueous ammonia in dimethyl sulfoxide (DMSO). At 150°C for 5 hours, the reaction proceeds via an Sₙ2 mechanism:

CF₃CH₂OTs+NH₃CF₃CH₂NH₂+TsOH\text{CF₃CH₂OTs} + \text{NH₃} \rightarrow \text{CF₃CH₂NH₂} + \text{TsOH}

This method yielded 85% of the amine with trace bis(2,2,2-trifluoroethyl)amine, attributed to DMSO’s polar aprotic nature stabilizing the transition state . However, the requirement for stoichiometric TsOH neutralization limits cost-effectiveness compared to chloride-based routes.

Reductive Amination of Trifluoroacetaldehyde

Trifluoroacetaldehyde (CF₃CHO) serves as a precursor in reductive amination. Mikami and coworkers reported the use of stable N,O-acetals to avoid hydrate formation, a common issue with trifluoroaldehydes. Using palladium catalysis and arylboroxines, α-(trifluoromethyl)arylmethyl amines were synthesized with >90% enantiomeric excess (ee) . For this compound, hydrogenation of CF₃CH=N–R intermediates over Raney nickel at 50–100°C provides the amine in 70–80% yield .

Multistep Synthesis from Perfluoroisobutene (PFIB)

A PMC study outlines a six-step synthesis starting from PFIB:

  • Hydrolysis : PFIB → hexafluoroisobutyric acid (HFIBA)

  • Chlorination : HFIBA + PCl₅ → hexafluoroisobutyryl chloride

  • Esterification : Reaction with ethanol → ethyl 3,3,3-trifluoropropionate

  • Saponification : Ester → 3,3,3-trifluoropropionic acid

  • Chlorination : Acid → 3,3,3-trifluoropropionyl chloride

  • Hofmann Degradation : Amide formation → this compound

This route achieved a 61% overall yield but involves hazardous intermediates (e.g., PFIB, PCl₅), making it less favorable for large-scale production .

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
Ammonolysis 97Scalable, continuous flowHigh-pressure equipment
Tosylate displacement 85Mild conditionsCostly tosylate precursor
Reductive amination 80EnantioselectiveMulti-step purification
PFIB route 61Uses PFIB byproductsToxic intermediates

Industrial-Scale Considerations

The pipeline reactor method is predominant in industry due to its throughput (2.0–4.0 L/h) and minimal waste. Post-reaction processing involves vacuum distillation to recover unreacted ammonia and sodium carbonate neutralization to remove HCl byproducts . Environmental assessments indicate a 92% atom economy, with glycerol recyclability reducing solvent waste .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

2,2,2-Trifluoroethylamine participates in Sₙ2 reactions due to the electrophilic nature of the β-carbon adjacent to the electron-deficient CF₃ group. For example:

  • Reaction with allylic carbonates (e.g., MBH carbonates ) under Pd catalysis yields α-trifluoromethyl homoallylic amines with 82–99% yields and 75–99% enantiomeric excess (ee) .

  • Substitution with p-toluenesulfonate derivatives in ammonia produces this compound in 85% yield under optimized conditions .

Key Data:

SubstrateProductCatalystYield (%)ee (%)Reference
MBH Carbonateα-TrifluoromethylamineCinchona base9398
Allylic CarbonateHomoallylic AminePd/Ir9999

Catalytic Asymmetric Reactions

The compound serves as a precursor for N-2,2,2-trifluoroethylisatin ketimines , enabling enantioselective transformations:

  • Squaramide-catalyzed additions to nitroalkenes yield chiral spiroindole derivatives with >20:1 dr and 94–99% ee .

  • Iridium-catalyzed allylation of ketimines with allylic carbonates produces tetrasubstituted amines (e.g., 73a ) in 82–99% yields and 75–99% ee .

Mechanistic Insight:

The trifluoroethyl group stabilizes transition states via electronic effects , while chiral catalysts (e.g., β-ICD) enforce stereocontrol through hydrogen bonding and π-allyl coordination .

C–H Bond Functionalization

Palladium-catalyzed sp³ C–H allylation of N-(1-substituted-2,2,2-trifluoroethyl)aldimines generates tetrasubstituted carbon centers:

SubstrateAllylating AgentCatalystYield (%)ee (%)
1a (Ar = Ph)Allyl carbonatePd(0)/PPh₃88

This reaction proceeds via tert-butoxide-mediated deprotonation and π-allyl palladium intermediates .

Acid-Base and Salt Formation

This compound reacts with HCl to form the hydrochloride salt (CF₃CH₂NH₃Cl ) in 96.3% yield , crucial for stabilizing the amine in storage . Thermodynamic parameters for gas-phase ion-molecule reactions include:

ReactionΔrH° (kJ/mol)ΔrS° (J/mol·K)ΔrG° (kJ/mol)
F⁻ + CF₃CH₂NH₂ → [F⁻···CF₃CH₂NH₂]118 ± 8.410984.9 ± 8.4
I⁻ + CF₃CH₂NH₂ → [I⁻···CF₃CH₂NH₂]59.0 ± 4.2

Reaction Mechanisms and Kinetics

  • Iron Porphyrin-Catalyzed N-Trifluoroethylation : Ferrous nitrosyl intermediates (FeTPP(NO)) react with trifluoromethyl diazomethane to form iron-carbene species, enabling N-alkylation of anilines in 83% yield .

  • Lithium Aluminum Hydride Reduction : Trifluoroacetamide is reduced to this compound hydrochloride in 75% yield via a two-step mechanism involving intermediate hydride transfer .

Scientific Research Applications

Chemical Synthesis

Organic Synthesis
2,2,2-Trifluoroethylamine serves as a key intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity and stability of products, making it valuable for creating complex molecules.

  • N-Trifluoroethylation Reactions : This compound is used in N-trifluoroethylation of anilines to produce N-trifluoroethylated derivatives. The presence of fluorine increases the electrophilicity of the nitrogen atom, facilitating this transformation.
  • Derivatization of Carboxylic Acids : It is utilized in the derivatization process to form 2,2,2-trifluoroethylamide derivatives, which are crucial for various biochemical applications.

Pharmaceutical Applications

Drug Development
The unique chemical properties of this compound make it an important compound in pharmaceutical research.

  • Antiviral Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties against viruses such as Hepatitis C. Modifications with this compound enhance the efficacy of existing antiviral agents .
  • Cancer Research : Compounds derived from this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The trifluoromethyl group contributes to improved selectivity and efficacy against specific cancer targets .

Agrochemical Applications

Intermediate for Agricultural Chemicals
This compound is recognized for its role as an intermediate in the production of agrochemicals. Its synthesis can lead to the development of new pesticides and herbicides that are more effective due to their fluorinated structures .

Materials Science

Improving Material Properties
Research indicates that this compound hydrochloride can enhance the properties of materials when incorporated into formulations.

  • Film Morphology Improvement : The addition of this compound has been shown to suppress segregation in certain materials like SnF₂ films, leading to improved morphology and energy efficiency in applications such as solar cells .

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
Organic SynthesisN-TrifluoroethylationIncreased reactivity and stability
PharmaceuticalsAntiviral agentsEnhanced efficacy against viral infections
Cancer treatmentImproved selectivity and inhibition of tumor growth
AgrochemicalsIntermediate for pesticidesDevelopment of more effective agricultural chemicals
Materials ScienceEnhancing material propertiesImproved film morphology for better performance

Case Study 1: Antiviral Applications

A study explored the modifications of antiviral agents using this compound against Hepatitis C virus (HCV). The results indicated that these modifications significantly enhanced the antiviral activity compared to unmodified agents .

Case Study 2: Cancer Cell Line Studies

Research focused on derivatives of this compound demonstrated their ability to induce apoptosis in various cancer cell lines more effectively than non-fluorinated counterparts. The mechanism involved activation pathways critical for programmed cell death .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethylamine involves its interaction with various molecular targets, primarily through its trifluoromethyl group. This group is highly electronegative, which can influence the reactivity and binding affinity of the compound in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The unique properties of 2,2,2-trifluoroethylamine are best understood through comparisons with structurally related amines. Below is a detailed analysis:

Electronic and Structural Properties

Table 1: Molecular and Electronic Properties

Compound Molecular Weight (g/mol) Electron Density at N Quadrupole Coupling Constant (χₓy) pKa
This compound 99.06 Reduced due to -CF₃ Lower (fluorine-induced polarization) 5.7
Ethylamine 45.08 Higher Higher (no electron withdrawal) ~10.6
Isopropylamine 59.11 Moderate Similar to ethylamine ~10.7

Key Findings :

  • The -CF₃ group in this compound withdraws electron density from the nitrogen atom, reducing its lone pair availability. This lowers its basicity (pKa = 5.7 vs. ~10.6 for ethylamine) and quadrupole coupling constants .
  • Fluorine atoms may form weak hydrogen bonds with adjacent protons, further stabilizing the molecule .

Reactivity and Functional Utility

Table 2: Reactivity in Chemical Reactions

Reaction Type This compound Ethylamine
N-H Insertion High efficiency (used in iron porphyrin-catalyzed trifluoroethylation of anilines) Not applicable (lacks fluorination capability)
Enzyme Rescue (K159A Mutant) Inactive (low basicity) Active (rescues activity at 0.4 M)
Nucleophilic Substitution Moderate (weaker nucleophile due to electron withdrawal) High (strong nucleophile)

Key Findings :

  • This compound is specialized for fluorination reactions , enabling the synthesis of trifluoroethylated amines under mild, aqueous conditions .
  • Its low basicity limits utility in proton-transfer reactions , as seen in its inability to rescue enzyme activity compared to ethylamine .

Key Findings :

  • The high density of this compound reflects the influence of fluorine atoms.
  • Its low boiling point (-16°C) contrasts with ethylamine (16.6°C), indicating weaker intermolecular forces despite higher molecular weight.

Biological Activity

2,2,2-Trifluoroethylamine (TFEA) is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFEA, including its applications in medicinal chemistry, its effects on biological systems, and relevant case studies.

  • Chemical Formula : C₂H₄F₃N
  • Molecular Weight : 111.06 g/mol
  • Physical State : Clear colorless liquid
  • Solubility : Soluble in water and organic solvents

TFEA is characterized by the presence of trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making TFEA a valuable building block in drug development.

Medicinal Applications

TFEA has been investigated for its role in the synthesis of bioactive compounds. Research indicates that trifluoromethyl-containing compounds often exhibit enhanced pharmacological properties, including:

  • Protease Inhibition : Compounds derived from TFEA have shown potential as protease inhibitors, which are crucial in treating diseases such as HIV and cancer .
  • Anticancer Activity : Studies have demonstrated that TFEA derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has been explored for its antimicrobial effects, contributing to the development of new antibiotics .

Case Studies

  • Synthesis of Trifluoromethylated Isatin Derivatives
    • Researchers synthesized a series of N-2,2,2-trifluoroethylisatin ketimines, which exhibited significant diastereoselectivity and enantioselectivity in reactions with cyclopentene-1,3-diones. These derivatives showed promising anticancer activity with yields ranging from 62% to 98% .
    CompoundYield (%)Diastereomeric Ratio (dr)
    3ba9690:10
    3aj9889:11
    3ak9986:14
  • Fluorine-19 NMR Studies
    • TFEA has been utilized in studies employing fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to monitor biological processes non-invasively. This technique allows for the tracking of fluorinated compounds within biological systems, providing insights into metabolic pathways and drug interactions .

The biological activity of TFEA can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's binding affinity to proteins and enzymes, which may lead to altered metabolic pathways. For instance, the incorporation of TFEA into drug designs has been shown to improve pharmacokinetic properties such as absorption and distribution .

Safety and Toxicity

While TFEA exhibits promising biological activities, safety assessments are critical. Data on the toxicity of TFEA is limited; however, it is essential to evaluate its effects on cellular systems thoroughly. Preliminary studies suggest that while some fluorinated compounds can be non-toxic at low concentrations, their long-term effects require further investigation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-trifluoroethylamine, and how do they compare in efficiency?

TFEA is commonly synthesized via the ammonolysis of 2,2,2-trifluoroethyl chloride. This method involves reacting trifluoroethyl chloride with aqueous ammonia under controlled conditions (e.g., 50–100°C, 6–12 hours), yielding TFEA with ~70% efficiency . Alternative routes include catalytic reduction of trifluoroacetonitrile, though this requires specialized catalysts (e.g., Raney nickel) and hydrogenation conditions . The ammonolysis method is preferred industrially due to scalability and cost-effectiveness, while reduction routes are limited to lab-scale applications requiring high purity.

Q. What are the critical physicochemical properties of TFEA relevant to experimental design?

Key properties include:

  • Molecular formula : C₂H₄F₃N; Molecular weight : 99.06 g/mol .
  • Boiling point : 36–37°C (lit.), making it volatile at room temperature .
  • pKa : ~5.47, indicating moderate basicity suitable for protonation in acidic media .
  • Solubility : Miscible with polar solvents (water, ethanol) but immiscible with nonpolar solvents (ether) .
  • Hygroscopicity : TFEA hydrochloride absorbs moisture, requiring anhydrous storage . These properties influence reaction setups (e.g., reflux conditions for volatility control) and derivatization protocols.

Advanced Research Questions

Q. How does iron porphyrin catalysis enhance N-trifluoroethylation of anilines using TFEA hydrochloride?

Iron(III) porphyrin catalysts (e.g., FeTPPCl) enable a cascade diazotization/N–H insertion mechanism. The process involves:

  • Step 1 : Diazotization of anilines with NaNO₂ under mild acidic conditions (pH 4–5).
  • Step 2 : Formation of a reactive Fe–carbene intermediate via interaction between FeTPPCl and TFEA hydrochloride.
  • Step 3 : Insertion of the carbene into the N–H bond of primary/secondary anilines, yielding N-trifluoroethylated products (70–83% yields) . This method avoids handling hazardous diazonium salts directly and tolerates electron-withdrawing/donating substituents on anilines .

Q. What substrate limitations exist in iron porphyrin-catalyzed N-trifluoroethylation?

While the reaction accommodates primary and secondary anilines, tertiary anilines (e.g., tert-butyl aniline) show no reactivity due to steric hindrance. Similarly, bulky substituents at the ortho position (e.g., 2-methoxy-N-methylaniline) inhibit carbene insertion, reducing yields to <10% . Electronic effects are less critical; both electron-rich (e.g., p-methoxyaniline) and electron-poor (e.g., p-bromoaniline) substrates react efficiently .

Q. How is TFEA utilized in derivatizing carboxylic acids for analytical detection?

TFEA acts as a derivatizing agent in headspace gas chromatography (HS-GC) for detecting non-volatile carboxylic acids (e.g., ibuprofen). The protocol involves:

  • Step 1 : In situ activation of carboxylic acids with water-soluble carbodiimide (EDC).
  • Step 2 : Amidation with TFEA to form volatile trifluoroethylamide derivatives.
  • Step 3 : HS-GC analysis with detection limits as low as 0.1 µg/L in environmental samples . This method enhances analyte volatility and detector sensitivity (e.g., LC-MS/MS) for trace analysis .

Specialized Methodological Questions

Q. What insights do quadrupole coupling constants provide about TFEA’s electronic structure?

Rotational spectroscopy reveals TFEA’s nitrogen quadrupole coupling constants (χaa = −3.8 MHz, χbb = 2.1 MHz, χcc = 1.7 MHz), which are lower than ethylamine due to electron-withdrawing trifluoromethyl groups. These values indicate reduced electron density at the nitrogen lone pair, attributed to inductive effects and possible N–H···F hydrogen bonding . Isotopic substitution (e.g., TFEA-d₂) increases χaa by ~15%, confirming electronic perturbations .

Q. How does the captodative effect stabilize TFEA-derived free radicals?

Ab initio calculations (STO-3G level) show that the trifluoroethyl group (electron-withdrawing) and amine (electron-donating) create a captodative effect, stabilizing the free radical by −50.15 kJ/mol. This stabilization is critical in radical-mediated polymerization reactions, where TFEA acts as a chain-transfer agent .

Q. Safety and Handling

Q. What safety protocols are essential when handling TFEA?

  • PPE : Wear nitrile gloves, N95 masks, and chemical goggles to prevent skin/eye contact and inhalation .
  • Ventilation : Use fume hoods for reactions due to TFEA’s volatility and pungent odor .
  • Waste Management : Collect TFEA waste in sealed containers for incineration by licensed facilities to avoid environmental release .
  • Storage : Store TFEA hydrochloride under anhydrous conditions at 2–8°C to prevent hydrolysis .

Properties

IUPAC Name

2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4F3N/c3-2(4,5)1-6/h1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPSRYDSZQRPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061070
Record name Ethanamine, 2,2,2-trifluoro-
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Molecular Weight

99.06 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

753-90-2
Record name 2,2,2-Trifluoroethylamine
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Record name Ethanamine, 2,2,2-trifluoro-
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Record name Ethanamine, 2,2,2-trifluoro-
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Record name Ethanamine, 2,2,2-trifluoro-
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Record name 2,2,2-trifluoroethylamine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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